molecular formula C7H6FNO2 B040773 6-(Fluoromethyl)pyridine-3-carboxylic acid CAS No. 121343-80-4

6-(Fluoromethyl)pyridine-3-carboxylic acid

Cat. No. B040773
CAS RN: 121343-80-4
M. Wt: 155.13 g/mol
InChI Key: ORXKMNLVJJXPQE-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The empirical formula of 6-(Fluoromethyl)pyridine-3-carboxylic acid is C6H4FNO2 . The molecular weight is 141.10 . The SMILES string representation is OC(=O)c1ccc(F)nc1 .


Physical And Chemical Properties Analysis

6-(Fluoromethyl)pyridine-3-carboxylic acid has a molecular weight of 141.10 . The melting point is 144-148 °C .

Scientific Research Applications

Imaging Agent Development for Prostate Cancer

6-(Fluoromethyl)pyridine-3-carboxylic acid derivatives, such as 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL), have been synthesized and evaluated for their potential as imaging agents targeting the prostate-specific membrane antigen (PSMA) in prostate cancer. [18F]DCFPyL has demonstrated a high affinity for PSMA, with promising in vivo results for PET imaging of prostate cancer, offering clear delineation of PSMA-positive prostate tumor xenografts in mouse models. This compound has been produced with high radiochemical yields and specific radioactivities, indicating its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011).

Fluorescence Properties in Metal Complexes

Research into the synthesis of Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, starting from pyridine-2,6-dicarboxylic acid (DPA), has led to the development of compounds exhibiting significant fluorescence properties. These compounds utilize 4-(hydroxymethyl)pyridine-2,6-dicarboxylate and 4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid as multifunctional ligands for coordination with Tb(III) and Eu(III), showcasing the influence of weak electron-withdrawing groups on the fluorescence intensity of lanthanide complexes. The fluorescence intensities of these complexes have been found to be pH-dependent and related to the solvent dipole moments, with potential applications in time-resolved fluoroimmunoassays (Tang Rui-ren et al., 2006).

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridine-2,4,6-tricarboxylic acid derivatives have been utilized in the formation of various metal-organic frameworks (MOFs) and coordination polymers with metals such as Zn(II), Pr(III), and Eu(III). These studies reveal the versatility of pyridine carboxylic acids in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. For example, Zn(II) salts react with pyridine-2,4,6-tricarboxylic acid to form diverse products, including coordination polymers and metallomacrocycles, depending on the reaction conditions (Ghosh et al., 2004).

Fluorescent pH Sensors

Derivatives of 6-(Fluoromethyl)pyridine-3-carboxylic acid have been explored for their potential as fluorescent pH sensors. A heteroatom-containing organic fluorophore, demonstrating intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, has been developed to function as a fluorescent pH sensor. This compound exhibits reversible fluorescence switching between blue and dark states through protonation and deprotonation processes, suggesting its applicability in detecting acidic and basic organic vapors (Yang et al., 2013).

properties

IUPAC Name

6-(fluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKMNLVJJXPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600791
Record name 6-(Fluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Fluoromethyl)pyridine-3-carboxylic acid

CAS RN

121343-80-4
Record name 6-(Fluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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